Terpendole J
CAS No.:
Cat. No.: VC1838189
Molecular Formula: C32H43NO5
Molecular Weight: 521.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H43NO5 |
|---|---|
| Molecular Weight | 521.7 g/mol |
| IUPAC Name | (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |
| Standard InChI | InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |
| Standard InChI Key | GLVMTITYOKYZRQ-JSVBYLJXSA-N |
| Isomeric SMILES | CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
| Canonical SMILES | CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |
Introduction
Chemical Structure and Properties
Terpendole J is classified as an organic heteroheptacyclic compound containing an indole moiety fused with a complex diterpene structure. The molecular architecture of this compound contributes to its distinctive biological activities and chemical reactivity .
Physical and Chemical Characteristics
The basic properties of Terpendole J are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C32H43NO5 |
| Molecular Weight | 521.7 g/mol |
| Physical Appearance | White powder |
| Solubility | Soluble in organic solvents (MeOH, EtOAc, CHCl3, DMSO); Insoluble in water |
| Chemical Classification | Indole-diterpene, secondary metabolite |
| Structural Features | Heteroheptacyclic compound with indole core |
The chemical name according to systematic nomenclature is (1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol .
Structural Elucidation
The structure of Terpendole J features an indole moiety connected to a complex ring system containing an epoxide group, multiple hydroxyl groups, and a prenylated side chain. This compound contains seven consecutive ring systems with the indole ring being one of them. The relative stereochemistry has been established through NMR spectroscopy studies and X-ray crystallographic analysis of related terpendole compounds .
Key structural features include:
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An indole core (nitrogen-containing heterocycle)
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A complex diterpene skeleton with multiple stereogenic centers
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A prenyloxy substituent (3-methylbut-2-enoxy group)
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Two hydroxyl groups at positions 8 and 12
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An epoxide ring system
Isolation and Sources
Terpendole J was originally isolated from the fungus Albophoma yamanashiensis (strain FO-2546), which was later proposed as a new genus in taxonomic studies .
Natural Sources
The primary natural source of Terpendole J is the fungus Albophoma yamanashiensis, although it has been reported in other organisms as well:
| Organism | Notes |
|---|---|
| Albophoma yamanashiensis | Primary source; fungal strain FO-2546 |
| Volutella citrinella | Strain BF-0440; recently identified as an additional source |
| Euglena gracilis | Reported presence but less well-characterized |
In 2020, researchers isolated Terpendole J along with several other terpendole derivatives from cultures of Volutella citrinella BF-0440, indicating that production of these compounds may be more widespread among fungi than previously recognized .
Isolation Techniques
The isolation of Terpendole J typically involves a multi-step process:
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Cultivation of the producing fungal strain in suitable media
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Extraction of the culture broth using organic solvents
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Initial fractionation by silica gel column chromatography
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Further purification using high-performance liquid chromatography (HPLC)
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Final purification and crystallization to obtain pure Terpendole J
The compound is typically isolated as a white powder and characterized using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Biological Activities
Terpendole J exhibits several biological activities, with its inhibitory effect on ACAT being the most thoroughly characterized.
ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for cholesterol esterification, a process implicated in atherosclerosis and other cardiovascular diseases. Terpendole J has been shown to inhibit ACAT activity, although with lower potency than some other members of the terpendole family .
| Compound | IC50 (μM) in Enzyme Assay | Relative Potency |
|---|---|---|
| Terpendole J | 38.8 | Moderate |
| Terpendole C | 2.10 | High |
| Terpendole D | 3.20 | High |
| Terpendole A | 15.1 | Moderate |
| Terpendole K | 38.0 | Moderate |
| Terpendole L | 32.4 | Moderate |
As shown in the table, Terpendole J exhibits moderate ACAT inhibitory activity with an IC50 value of 38.8 μM in rat liver microsomes. This places it as a less potent inhibitor compared to Terpendoles C and D, but with comparable activity to Terpendoles K and L .
Structure-Activity Relationships
Studies on the structure-activity relationships of terpendoles have revealed important insights about the structural features required for ACAT inhibition. The indole-diterpene core structure appears essential for biological activity, with variations in oxidation state and substitution patterns affecting potency:
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The presence of an additional prenyl residue at the diterpene moiety enhances ACAT inhibition
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The specific stereochemistry of the hydroxyl groups is crucial for activity
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Further oxidation beyond certain positions may decrease activity
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The intact indole ring system appears important for maintaining inhibitory potency
These structure-activity relationships help explain why different terpendole congeners exhibit varying levels of ACAT inhibition .
Biosynthesis and Related Compounds
Biosynthetic Pathway
Terpendole J is biosynthesized through a complex pathway involving the condensation of tryptophan with geranylgeranyl pyrophosphate, followed by a series of oxidation and cyclization reactions. The biosynthetic gene cluster for terpendoles was identified in 2012, leading to improved understanding of the production of these compounds .
A key biosynthetic relationship involves Terpendole I, which serves as a precursor to Terpendole J through prenylation:
Subsequently, Terpendole J can undergo further modifications:
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Terpendole J + NADPH + H+ + oxygen → Terpendole C + NADP+ + 2 H2O
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Terpendole J + 2 dimethylallyl diphosphate → 20,21-diprenylterpendole J + 2 diphosphate
Related Compounds
Terpendole J belongs to a large family of structurally related indole-diterpenes, including:
| Compound | Relationship to Terpendole J | Notable Features |
|---|---|---|
| Terpendole C | Oxidation product of Terpendole J | Higher ACAT inhibition; tremorgenic activity |
| Terpendole I | Biosynthetic precursor of Terpendole J | Lacks prenyl group |
| Terpendole D | Related congener | Highest specificity for ACAT inhibition |
| Terpendole E | Related congener | Inhibits mitotic kinesin Eg5 |
| Paspaline | Core structure related | Less potent ACAT inhibitor |
| Lolitrems | Biosynthetically related | Potent tremorgenic mycotoxins |
These related compounds share the basic indole-diterpene framework but differ in their oxidation state, substituents, and biological activities .
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